molecular formula C5H8BNO3 B100710 3,5-Dimethylisoxazol-4-boronsäure CAS No. 16114-47-9

3,5-Dimethylisoxazol-4-boronsäure

Katalognummer: B100710
CAS-Nummer: 16114-47-9
Molekulargewicht: 140.94 g/mol
InChI-Schlüssel: DIIFZCPZIRQDIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylisoxazole-4-boronic acid is an organic compound with the molecular formula C5H8BNO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to an isoxazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity .

Biochemische Analyse

Cellular Effects

Related compounds have been shown to inhibit BRD4(1) and BRD2(1) with IC50 values in the micromolar range . This suggests that 3,5-Dimethylisoxazole-4-boronic acid could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to act as acetyl-lysine-mimetic bromodomain ligands , suggesting that 3,5-Dimethylisoxazole-4-boronic acid might exert its effects at the molecular level through similar mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylisoxazole-4-boronic acid typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for 3,5-Dimethylisoxazole-4-boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Biologische Aktivität

3,5-Dimethylisoxazole-4-boronic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer therapy and epigenetic regulation. This article explores its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

3,5-Dimethylisoxazole-4-boronic acid features a unique isoxazole ring structure that contributes to its biological activity. The boronic acid functionality allows it to participate in various chemical reactions, notably the Suzuki-Miyaura coupling reaction, which is pivotal in synthesizing complex organic molecules. Its molecular formula is C5H8BNO3C_5H_8BNO_3 with a molecular weight of 223.08 g/mol .

The compound acts primarily as an acetyl-lysine mimic , allowing it to bind selectively to bromodomains, which are protein domains that recognize acetylated lysines on histones. This interaction is crucial for regulating gene transcription and has implications in cancer therapy. The 3,5-dimethylisoxazole moiety has been identified as a potent bioisostere of acetyl-lysine (KAc), effectively displacing acetylated histone-mimicking peptides from bromodomains .

Inhibitory Effects on BRD4

BRD4 (Bromodomain-containing protein 4) plays a vital role in regulating gene expression linked to cancer progression. Studies have demonstrated that derivatives of 3,5-dimethylisoxazole exhibit significant inhibitory effects on BRD4:

  • Compound 22 , a dimer derived from 3,5-dimethylisoxazole, showed an IC50 of 162 nM against colorectal cancer cells (HCT116), indicating strong antiproliferative activity .
  • The compound also modulated apoptosis pathways by down-regulating c-MYC and up-regulating HEXIM1 expression.

Selectivity and Binding Affinity

Research has shown that the selectivity of 3,5-dimethylisoxazole derivatives can be enhanced through structural modifications. For instance:

  • Substituted compounds have been designed to selectively inhibit either BRD4 or CREBBP (CREB-binding protein), with binding affinities reported in the low micromolar range .
  • X-ray crystallography studies revealed that the compound forms critical hydrogen bonds with conserved residues within the bromodomain binding pocket, confirming its role as an effective KAc mimic .

Data Table: Biological Activity Summary

CompoundTargetIC50 (nM)Mechanism of Action
Compound 22BRD4162Inhibits proliferation; modulates apoptosis
Compound 14BRD432Selective inhibition; structural optimization
Compound 28BRD4<2.1Enhanced binding through linker modifications

Eigenschaften

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIFZCPZIRQDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(ON=C1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370237
Record name 3,5-Dimethylisoxazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16114-47-9
Record name 3,5-Dimethylisoxazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 500 mL three RB flask fitted with magnetic stirrer was charged 4-bromo-3,5-dimethyl-1,2-oxazole (4.0 g, 22.7 mmol) in THF (40 mL), cooled −78° C. To the stirred solvent was added n-butyl lithium (28.4 mL, 1.6M solution, 45.0 mmol) drop wise and stirred at −65° C. about 30 minutes. The RM was brought to −78° C., was added tri-isopropyl borate (12.81 g, 68.0 mmol), once the temperature to reached room temperature and stirred about 16 h. Then removed the solvent under reduced pressure and quenched with saturated NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous Na2SO4 and removed the solvent under reduced pressure. The obtained crude material was purified by silica gel column chromatography to obtain white solid. (0.4 g, yield: 12.5%).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
28.4 mL
Type
reactant
Reaction Step Three
Quantity
12.81 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 3
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 5
Reactant of Route 5
3,5-Dimethylisoxazole-4-boronic acid
Reactant of Route 6
3,5-Dimethylisoxazole-4-boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.